4-(sec-Butoxy)-4-oxobutanoic acid
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Overview
Description
4-(sec-Butoxy)-4-oxobutanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butanoic acid, featuring a sec-butoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: One common method for preparing 4-(sec-Butoxy)-4-oxobutanoic acid involves the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction, where an acyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(sec-Butoxy)-4-oxobutanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-(sec-Butoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 4-(sec-Butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The sec-butoxy group and the ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(sec-Butoxy)benzoic acid: Similar in structure but with a benzoic acid core instead of a butanoic acid core.
4-(sec-Butoxy)phenol: Contains a phenol group instead of a ketone group.
Uniqueness
4-(sec-Butoxy)-4-oxobutanoic acid is unique due to its combination of a sec-butoxy group and a ketone functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where these functional groups are required .
Properties
IUPAC Name |
4-butan-2-yloxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-6(2)12-8(11)5-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKMBCCXWKAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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